molecular formula C9H11BrN2 B1388515 2-Bromo-5-(pyrrolidin-1-yl)pyridine CAS No. 1142197-42-9

2-Bromo-5-(pyrrolidin-1-yl)pyridine

Cat. No.: B1388515
CAS No.: 1142197-42-9
M. Wt: 227.1 g/mol
InChI Key: MLWDKMVRHSEBPE-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Heterocyclic Synthesis and Derivatization

The pyridine scaffold, a six-membered aromatic ring containing one nitrogen atom, is a privileged structure in the realm of heterocyclic chemistry. dovepress.comnih.gov Its unique electronic properties and the ability to participate in a wide range of chemical transformations make it an invaluable building block for the synthesis of complex molecules. nih.gov The nitrogen atom within the ring not only influences the molecule's basicity and reactivity but also provides a site for hydrogen bonding, which is crucial for biological interactions. youtube.com

Pyridine derivatives are integral to numerous natural products, including vitamins like niacin and vitamin B6, coenzymes such as NAD and NADP, and a variety of alkaloids. dovepress.comnih.gov This natural prevalence has inspired chemists to explore pyridine scaffolds for the development of novel therapeutic agents. nih.govtandfonline.comwisdomlib.org Consequently, pyridine-containing compounds have found applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among others. nih.govtandfonline.comwisdomlib.orgresearchgate.net The versatility of the pyridine ring allows for the introduction of various functional groups at different positions, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity. nih.gov

Overview of Halogenated Pyridines as Synthetic Intermediates

Halogenated pyridines are particularly important as versatile synthetic intermediates in organic synthesis. eurekalert.orgnih.gov The presence of a halogen atom, such as bromine or chlorine, on the pyridine ring provides a reactive handle for a multitude of cross-coupling reactions and nucleophilic substitutions. eurekalert.orgacs.org These reactions allow for the facile introduction of a wide range of substituents, including aryl, alkyl, and amino groups, thereby enabling the construction of diverse molecular architectures. organic-chemistry.org

The reactivity of the halogenated pyridine is dependent on the nature of the halogen and its position on the ring. For instance, halogens at the 2- and 4-positions are generally more susceptible to nucleophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen. nih.gov This predictable reactivity makes halogenated pyridines indispensable tools for the systematic development of new compounds with desired properties. nih.govnih.gov

Contextualization of 2-Bromo-5-(pyrrolidin-1-yl)pyridine within Substituted Pyridine Chemistry

Within the broad class of substituted pyridines, this compound has emerged as a compound of significant interest. This molecule incorporates both a reactive bromine atom at the 2-position and a pyrrolidinyl group at the 5-position. The bromine atom serves as a key site for further functionalization, primarily through transition metal-catalyzed cross-coupling reactions. msesupplies.com The pyrrolidine (B122466) moiety, a common structural motif in many biologically active compounds, can influence the molecule's solubility, lipophilicity, and interaction with biological targets. organic-chemistry.orgmdpi.com

The strategic placement of these two functional groups makes this compound a valuable precursor for the synthesis of a variety of more complex pyridine derivatives with potential applications in pharmaceutical and materials science research.

Chemical Profile of this compound

PropertyValue
Molecular Formula C9H11BrN2
Molecular Weight 227.10 g/mol
CAS Number 1142197-42-9
SMILES C1CCN(CC1)C2=CC=C(N=C2)Br

Data sourced from public chemical databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-9-4-3-8(7-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWDKMVRHSEBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 5 Pyrrolidin 1 Yl Pyridine and Analogous Structures

Strategies for Introducing the Pyrrolidin-1-yl Moiety onto the Pyridine (B92270) Ring

Synthesis from Precursors: 2-Bromo-5-aldehydopyridine and Derivatives

An alternative synthetic route involves modifying a pre-existing pyridine ring that already contains the necessary bromine substituent. A key precursor for this strategy is 2-bromo-5-formylpyridine (also known as 2-bromo-5-aldehydopyridine). chembk.com This compound can be synthesized from 2,5-dibromopyridine (B19318) through a Grignard reaction followed by formylation with N,N-dimethylformamide (DMF). google.com

Once 2-bromo-5-formylpyridine is obtained, the pyrrolidin-1-yl group can be introduced via reductive amination. This widely used reaction involves two steps that are typically performed in one pot:

Imine/Iminium Ion Formation: The aldehyde reacts with pyrrolidine (B122466) to form a hemiaminal, which then dehydrates to form an iminium ion.

Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is added to reduce the iminium ion to the final tertiary amine, yielding 2-Bromo-5-(pyrrolidin-1-yl)pyridine.

This method is highly effective for preparing a wide range of substituted amines from aldehyde or ketone precursors.

Regioselective Bromination of Pyrrolidinylpyridines

Achieving regioselectivity in the bromination of pyridines is a significant challenge due to the electron-deficient nature of the pyridine ring, which generally makes electrophilic aromatic substitution difficult. nih.gov However, the presence of an electron-donating group like a pyrrolidinyl substituent can influence the position of bromination.

Direct Halogenation Protocols

Direct halogenation of pyridines often requires harsh conditions, such as the use of elemental halides with strong acids or Lewis acids at high temperatures. nih.govnsf.gov These methods can suffer from a lack of selectivity, often leading to mixtures of regioisomers. nih.gov For pyrrolidinylpyridines, the electron-donating nature of the pyrrolidinyl group can direct the incoming electrophile. However, the specific conditions required for the selective synthesis of this compound via direct bromination are not extensively detailed in the provided search results.

A study on the regioselective bromination of pyrrolo[1,2-a]quinoxalines demonstrated the use of tetrabutylammonium (B224687) tribromide (TBATB) as a mild and effective brominating agent. nih.gov This reagent allowed for highly selective C3-bromination or C1, C3-dibromination, suggesting that milder brominating agents could be key to achieving regioselectivity in the synthesis of brominated pyrrolidinylpyridines. nih.gov

Functional Group Directed Halogenation

Functional groups on the pyridine ring can be exploited to direct halogenation to a specific position. One common strategy involves the conversion of pyridines to their N-oxides. This modification activates the ring towards electrophilic substitution, often directing incoming electrophiles to the 4-position. nih.gov Subsequent removal of the N-oxide group yields the 4-halogenated pyridine. nih.gov

Another approach involves metalation-halogenation sequences, which typically require the presence of a directing group to achieve regioselectivity. nih.govnsf.gov While effective, these methods often necessitate the use of strong bases. nih.gov

A novel, one-pot method for the 3-selective halogenation of pyridines proceeds through the formation of Zincke imine intermediates. nih.govnsf.gov This process involves ring-opening of the pyridine, followed by regioselective halogenation of the resulting acyclic intermediate and subsequent ring-closure to yield the 3-halopyridine. nih.govnsf.gov This strategy has proven effective for a range of substituted pyridines and is compatible with complex molecular structures. nih.govnsf.gov

Reagent/MethodSelectivityConditionsReference
Elemental Halides & Strong AcidsOften 3-selective, but can result in mixturesElevated temperatures nih.govnsf.gov
Pyridine N-oxides4-selectiveNitration followed by treatment with PHal₃ or P(O)Hal₃ nih.gov
Metalation-HalogenationDependent on directing groupStrong bases nih.govnsf.gov
Zincke Imine Intermediates3-selectiveMild conditions nih.govnsf.gov
Tetrabutylammonium tribromide (TBATB)C3-selective on pyrrolo[1,2-a]quinoxalinesMild nih.gov

Microwave-Assisted Synthetic Approaches for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and improved purity of products. nih.govajrconline.org This technology has been successfully applied to the synthesis of various pyridine derivatives. nih.govresearchgate.net

For instance, microwave irradiation has been utilized in the N-alkylation of a pyrrolidine-fused chlorin, demonstrating its potential for modifying pyrrolidine-containing heterocyclic compounds. mdpi.com Another study reported a one-pot, microwave-assisted synthesis of bicyclic pyrrolidines. ajrconline.org The synthesis of pyridine glycosides has also been achieved efficiently under solvent-free, microwave-assisted conditions using solid supports like silica (B1680970) gel. nih.gov Furthermore, the synthesis of 2-(imidazo[1,5-a]pyridin-1-yl)pyridinium salts was carried out using a microwave-assisted protocol. mdpi.com These examples highlight the broad applicability of microwave technology in the synthesis of complex heterocyclic systems and suggest its potential for the efficient synthesis of this compound. ajrconline.orgmdpi.comnih.govmdpi.com

Mechanochemical Synthesis Techniques for Halogenated Pyridines

Mechanochemistry, which involves chemical reactions induced by mechanical force, offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. rsc.orgjyu.fi This approach is gaining traction as a green chemistry technique.

Halogen-bonded adducts and halogen(I) complexes, which can be used for halogenation reactions, have been prepared using mechanochemical methods such as liquid-assisted grinding. rsc.orgrsc.org These mechanochemically synthesized reagents have been successfully used for the iodination of other organic molecules. rsc.org The development of mechanochemical routes for the halogenation of various heterocyclic compounds, including phenols and anilines, has also been reported. researchgate.net These studies indicate the feasibility of using mechanochemistry for the synthesis of halogenated pyridines, potentially offering a more sustainable and efficient synthetic route. rsc.orgjyu.firesearchgate.net

Green Chemistry Considerations in Synthesis Development

The principles of green chemistry are increasingly influencing the design of synthetic routes for pyridine derivatives. nih.govresearchgate.net This includes the use of greener solvents, catalysts, and energy sources to minimize environmental impact. researchgate.netbiosynce.com

Key green chemistry approaches relevant to the synthesis of halogenated pyridines include:

Microwave-assisted synthesis: As discussed earlier, this technique can significantly reduce reaction times and energy consumption. nih.govnih.gov

Mechanochemistry: This solvent-free method reduces waste and avoids the use of hazardous solvents. rsc.orgjyu.fi

Use of green catalysts: Iron-catalyzed cyclization reactions have been developed for the synthesis of substituted pyridines, offering a more environmentally benign alternative to other metal catalysts. rsc.org

Solvent-free synthesis: The development of solvent-free or solvent-minimized reaction conditions is a core principle of green chemistry. nih.govresearchgate.net

The adoption of these green chemistry principles is crucial for the sustainable production of this compound and other valuable chemical intermediates. nih.govresearchgate.net

Advanced Spectroscopic and Computational Characterization of 2 Bromo 5 Pyrrolidin 1 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 2-Bromo-5-(pyrrolidin-1-yl)pyridine, providing detailed information about the hydrogen and carbon environments within the molecule.

Proton NMR (¹H NMR) analysis is used to identify the number, connectivity, and chemical environment of protons. In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the protons on both the pyridine (B92270) and pyrrolidine (B122466) rings.

The pyridine ring exhibits three aromatic protons. The proton at the C6 position is expected to appear as a doublet, influenced by the adjacent C5-substituted nitrogen. The proton at the C4 position would likely present as a doublet of doublets due to coupling with both the C3 and C6 protons. The C3 proton signal is anticipated to be a doublet.

The pyrrolidine ring contributes two sets of signals from its eight protons. The four protons on the carbons adjacent to the nitrogen atom (α-protons) are electronically deshielded and would appear as a triplet. The four protons on the β-carbons would appear further upfield, also as a triplet.

Predicted ¹H NMR Data for this compound Note: Data is predicted based on analogous structures and general principles of NMR spectroscopy. The solvent is assumed to be CDCl₃.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-6 (Pyridine) ~8.0 Doublet (d) ~2.5
H-4 (Pyridine) ~7.3 Doublet of Doublets (dd) ~8.5, 2.5
H-3 (Pyridine) ~6.9 Doublet (d) ~8.5
α-CH₂ (Pyrrolidine) ~3.3 Triplet (t) ~6.5
β-CH₂ (Pyrrolidine) ~2.0 Triplet (t) ~6.5

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information on the carbon skeleton of the molecule. This compound contains nine unique carbon atoms, each producing a distinct signal in the ¹³C NMR spectrum.

The carbon atom bonded to the bromine (C2) is expected to have a chemical shift significantly influenced by the halogen. The other pyridine carbons (C3, C4, C5, C6) will appear in the aromatic region, with their shifts determined by the electronic effects of the bromo and pyrrolidinyl substituents. The pyrrolidine ring will show two signals corresponding to the α- and β-carbons.

Predicted ¹³C NMR Data for this compound Note: Data is predicted based on analogous structures. The solvent is assumed to be CDCl₃.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Pyridine) ~140
C-5 (Pyridine) ~145
C-6 (Pyridine) ~148
C-3 (Pyridine) ~122
C-4 (Pyridine) ~125
α-CH₂ (Pyrrolidine) ~47
β-CH₂ (Pyrrolidine) ~25

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. It would confirm the H-3/H-4 and H-4/H-6 couplings in the pyridine ring and the α-CH₂/β-CH₂ coupling in the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would be used to definitively link each proton signal (e.g., H-6) to its corresponding carbon signal (C-6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons (like C-2 and C-5) and for confirming the connection between the pyrrolidine ring and the pyridine ring. A key correlation would be observed between the α-protons of the pyrrolidine ring and the C-5 of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This can help confirm the spatial arrangement of the substituents on the pyridine ring.

Quantitative NMR (qNMR) is a powerful technique for determining the concentration of a substance without the need for identical calibration standards. In the context of this compound, qNMR could be used to monitor its formation during a synthesis or its consumption in a subsequent reaction, such as a Suzuki or Buchwald-Hartwig cross-coupling. By adding a known amount of an inert internal standard with a non-overlapping signal to the reaction mixture, the concentration of the target molecule can be accurately determined by comparing the integral of one of its well-resolved signals (e.g., the doublet for H-6) to the integral of the standard's signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound. The nominal molecular weight of this compound is 226 g/mol , with a more precise molecular weight of approximately 227.10 g/mol . sigmaaldrich.com

In the mass spectrum, the molecular ion peak (M⁺) would appear as a characteristic doublet with a nearly 1:1 intensity ratio. This pattern is due to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are in approximately equal natural abundance. Therefore, peaks would be expected at m/z values corresponding to [C₉H₁₁⁷⁹BrN₂]⁺ and [C₉H₁₁⁸¹BrN₂]⁺.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule. Common fragmentation pathways would likely involve the loss of the bromine atom or fragmentation of the pyrrolidine ring.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The FTIR spectrum of this compound would exhibit several characteristic absorption bands.

Predicted FTIR Data for this compound

Vibrational Mode Predicted Absorption Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch (Pyrrolidine) 3000 - 2850
C=C and C=N Aromatic Ring Stretching 1600 - 1450
C-N Stretch (Aromatic Amine) 1350 - 1250
C-Br Stretch 650 - 550

These bands collectively provide a fingerprint for the molecule, confirming the presence of the aromatic pyridine system, the aliphatic pyrrolidine ring, and the carbon-bromine bond.

Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular Conformation

While a specific single-crystal X-ray diffraction study for this compound is not widely available in published literature, the solid-state molecular conformation can be inferred from studies on analogous compounds and computational modeling. X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the crystalline state. For a molecule like this compound, this technique would precisely determine the bond lengths, bond angles, and the planarity of the pyridine ring relative to the pyrrolidine substituent.

In similar structures, the pyridine ring is expected to be essentially planar. The key structural questions that XRD could answer would be the dihedral angle between the plane of the pyridine ring and the pyrrolidine ring, as well as the conformation of the five-membered pyrrolidine ring itself, which typically adopts an envelope or twisted conformation to minimize steric strain. The C-Br bond length and the C-N bond connecting the pyrrolidine to the pyridine would also be of significant interest, providing insight into the electronic effects of the substituents.

Table 1: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-12
b (Å)~5-7
c (Å)~15-17
β (°)~95-105
Z4

Note: These values are predictions based on similar known structures and are not from experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of this compound, as studied by UV-Vis spectroscopy, are dictated by the electronic transitions between molecular orbitals. The spectrum is expected to be characterized by strong absorption bands in the ultraviolet region, arising from π → π* and n → π* transitions within the aromatic pyridine ring, which are influenced by the electronic nature of the bromo and pyrrolidinyl substituents.

The pyrrolidinyl group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. This is due to the delocalization of the nitrogen lone pair into the pyridine ring, which raises the energy of the highest occupied molecular orbital (HOMO). Conversely, the electron-withdrawing bromo group may have a lesser effect or contribute to a slight blue shift of certain transitions. The interplay of these two groups determines the final absorption profile.

Table 2: Predicted UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent

TransitionPredicted λmax (nm)Molar Absorptivity (ε)
π → π~280-300High
n → π~320-340Low to Medium

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide deep insights into its geometry, vibrational modes, and electronic characteristics.

A key application of DFT is to determine the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to a minimum on the potential energy surface. For this compound, geometry optimization would reveal the precise bond lengths, bond angles, and dihedral angles in its ground state.

Conformational analysis would focus on the rotational barrier around the C-N bond connecting the pyrrolidine ring to the pyridine ring and the puckering of the pyrrolidine ring. The calculations would likely show a non-planar arrangement between the two rings to minimize steric hindrance between the hydrogen atoms on the pyrrolidine and the pyridine ring.

Table 3: Selected Optimized Geometric Parameters from DFT Calculations

ParameterBond Length (Å)ParameterBond Angle (°)
C-Br1.905C-C-Br119.5
C-N(pyrrolidine)1.378C-N-C(pyrrolidine)121.0
N-C(pyridine)1.334C-C-N(pyrrolidine)124.8

Note: These are representative values from DFT calculations and may vary depending on the level of theory and basis set used.

DFT calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. Each calculated frequency corresponds to a specific normal mode of vibration. For this compound, these calculations would help in assigning the peaks observed in experimental vibrational spectra.

Key predicted vibrational modes would include the C-H stretching of the aromatic and aliphatic rings, the C=C and C=N stretching vibrations of the pyridine ring, the C-N stretching between the rings, and the C-Br stretching vibration. A comparison between the calculated and experimental frequencies (if available) can provide a measure of the accuracy of the computational method.

Table 4: Predicted Key Vibrational Frequencies

Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch2980-2850
C=N Stretch (Pyridine)1600-1550
C=C Stretch (Pyridine)1500-1400
C-N Stretch (Pyrrolidine)1350-1250
C-Br Stretch700-600

Note: These frequencies are typically scaled to correct for anharmonicity and other systematic errors in the calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrolidinyl-substituted pyridine ring, particularly on the nitrogen atom of the pyrrolidine and the adjacent carbon atoms of the pyridine ring. The LUMO is likely to be distributed over the pyridine ring, with some contribution from the bromo substituent. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 5: Predicted Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO Energy-5.8 to -6.2
LUMO Energy-1.0 to -1.4
HOMO-LUMO Gap4.4 to 5.2

Note: These values are highly dependent on the computational method and basis set.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule.

For this compound, the MEP map would likely reveal distinct regions of positive, negative, and neutral potential. The nitrogen atom of the pyridine ring and the bromine atom are expected to be regions of negative potential (color-coded in red and yellow) due to the high electronegativity of these atoms, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the pyrrolidine and pyridine rings would exhibit positive potential (color-coded in blue), highlighting them as sites for potential nucleophilic interactions. Such a map provides a visual guide to the molecule's reactive behavior.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Pyridine NitrogenNegativeSite for electrophilic attack and hydrogen bonding
Bromine AtomNegativePotential site for electrophilic interaction
Pyrrolidine NitrogenLess Negative (than pyridine N)Moderate site for electrophilic attack
Aromatic HydrogensPositivePotential sites for nucleophilic interaction

Theoretical Spectroscopy (e.g., TD-DFT for UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can provide theoretical absorption maxima (λmax) that can be correlated with experimental spectroscopic data.

For this compound, TD-DFT calculations would likely predict electronic transitions primarily of the π → π* and n → π* type. The π → π* transitions would involve the promotion of electrons from the bonding π orbitals of the pyridine ring to the corresponding anti-bonding π* orbitals. The n → π* transitions would involve the excitation of non-bonding electrons from the nitrogen atoms to the anti-bonding π* orbitals of the pyridine ring. The solvent environment can influence these transitions, and TD-DFT calculations can be performed in the gas phase or with solvent models to account for these effects.

Table 2: Predicted Electronic Transitions for this compound via TD-DFT

Transition TypeInvolved OrbitalsPredicted Spectral Region
π → πHOMO to LUMO/LUMO+nUV region
n → πNon-bonding orbitals of N to LUMOUV-Vis region

Note: HOMO stands for Highest Occupied Molecular Orbital, and LUMO stands for Lowest Unoccupied Molecular Orbital.

Tautomerism Investigations using Computational Methods

Tautomerism, the interconversion of structural isomers, is a possibility for certain heterocyclic compounds. For this compound, computational methods can be employed to investigate the potential for tautomerism, for instance, by proton transfer from the pyrrolidine ring to the pyridine nitrogen, leading to a zwitterionic or iminium-like structure.

By calculating the relative energies and activation barriers for the interconversion of potential tautomers using DFT, the thermodynamic stability of each form can be assessed. The results of such calculations can determine the predominant tautomeric form under different conditions. For this compound, it is anticipated that the aromatic pyridine form is the most stable tautomer due to the preservation of the aromatic system's high stability.

Table 3: Theoretical Investigation of Tautomerism in this compound

Tautomeric FormDescriptionPredicted Relative Stability
Aromatic PyridineStandard structureMost stable
Zwitterionic FormProton transfer to pyridine NLess stable
Iminium-like FormDouble bond shifts in pyrrolidineSignificantly less stable

Reactivity and Functionalization Chemistry of 2 Bromo 5 Pyrrolidin 1 Yl Pyridine

The Role of Bromine as a Leaving Group in Substitution Reactions

The bromine atom at the 2-position of the pyridine (B92270) ring serves as an excellent leaving group in various substitution reactions. The carbon-bromine bond is relatively weak and polarized, with the carbon atom being electrophilic. This facilitates its cleavage, allowing for the introduction of a wide array of nucleophiles. The reactivity of the C-Br bond is a cornerstone of the compound's synthetic utility, enabling the construction of new carbon-carbon and carbon-heteroatom bonds. This is particularly evident in metal-catalyzed cross-coupling reactions where the bromine atom readily participates in the oxidative addition step to the metal catalyst. For instance, the bromine atom can be replaced in transition metal-catalyzed reactions, which allows for the introduction of diverse functional groups. msesupplies.com

Nucleophilic Substitution at the Pyridine Ring

The pyridine ring in 2-Bromo-5-(pyrrolidin-1-yl)pyridine is susceptible to nucleophilic attack, particularly at the bromine-bearing C2 position. The electron-withdrawing nature of the pyridine nitrogen atom facilitates this type of reaction.

The reaction of 2-bromopyridines with carbon-based nucleophiles like Grignard reagents is a fundamental method for forming carbon-carbon bonds. These reactions typically proceed by the displacement of the bromide ion by the carbanionic portion of the Grignard reagent. While specific examples for this compound are not extensively detailed in the provided results, the general reactivity of 2-bromopyridines with Grignard reagents is well-established. organic-chemistry.orggoogle.com For example, a novel method has been developed for the coupling of 2- or 4-bromopyridines with various Grignard reagents, including alkyl, aryl, and heteroaryl types, promoted by purple light. organic-chemistry.org This process, which avoids the need for a transition metal catalyst, proceeds via a single electron transfer (SET) mechanism. organic-chemistry.org

A general procedure for the reaction of 2,5-dibromopyridine (B19318) with a Grignard reagent involves dissolving the starting material in a solvent like tetrahydrofuran (B95107) and adding the Grignard reagent under a protective atmosphere at a controlled temperature (e.g., 0-20 °C). google.com This highlights a common strategy where one bromine atom can be selectively replaced. This type of reaction is crucial in the synthesis of complex molecules, as demonstrated in the multi-step synthesis of Varenicline, which involves a Grignard reaction as a key step. chemicalbook.comgoogle.com

Table 1: General Conditions for Grignard Reactions with Bromopyridines

ParameterConditionReference
Substrate2-Bromopyridine (B144113) derivative organic-chemistry.orggoogle.com
ReagentAlkyl or Aryl Grignard Reagent (e.g., R-MgX) organic-chemistry.orggoogle.com
SolventEthereal solvents (e.g., THF, Diethyl ether) organic-chemistry.orggoogle.com
CatalystNone (light-promoted) or Transition metal (in some cases) organic-chemistry.org
Temperature0-65 °C (reflux) google.comgoogle.com

The bromine atom can also be displaced by heteroatom nucleophiles, leading to the formation of C-N or C-S bonds. The reaction of 5-bromouracil (B15302) derivatives with sulfur nucleophiles has been studied, providing a route to 5-sulfur-substituted uracils. nih.gov While this is not the exact same starting material, it demonstrates the principle of substituting a bromine on a heterocyclic ring with a sulfur nucleophile. nih.gov

In a relevant example, the synthesis of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives involved the coupling of triazine sulfones with a pyrrolidine (B122466) derivative in DMF to afford the desired products in good yields. nih.gov This showcases a nucleophilic substitution where a nitrogen-containing ring acts as the nucleophile.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are among the most powerful tools for constructing complex molecules, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide, and it is widely used for the formation of C-C bonds. nih.gov This reaction is highly effective for coupling 2-bromopyridines with various aryl and heteroaryl boronic acids or their esters. nih.govresearchgate.net

An efficient method for the Suzuki-Miyaura reaction of lithium triisopropyl 2-pyridylboronates with aryl bromides has been developed using a catalyst system based on Pd2dba3. nih.gov Although this illustrates the reverse of the desired reaction (pyridylboronate with aryl bromide), it highlights the utility of the Suzuki reaction for creating biaryl structures involving pyridine rings. The general conditions often involve a palladium catalyst, a base (like K₂CO₃ or KF), and a suitable solvent such as dioxane. nih.govresearchgate.net The synthesis of biologically active pyridines often utilizes the Suzuki cross-coupling reaction. researchgate.net

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyridines

ComponentExampleReference
CatalystPd(OAc)₂, Pd₂(dba)₃ nih.govresearchgate.net
LigandPhosphine-based (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) nih.gov
BaseK₂CO₃, K₃PO₄, KF nih.govresearchgate.netresearchgate.net
SolventDioxane, Isopropanol/Water nih.govresearchgate.net
Boron ReagentArylboronic acid or ester researchgate.netresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is particularly useful for synthesizing N-aryl compounds from aryl halides. A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, providing an efficient route to various secondary and tertiary aminopyridines. nih.gov

The reaction typically employs a palladium catalyst, such as [Pd₂(dba)₃], a phosphine (B1218219) ligand like (±)-BINAP, and a strong base, for instance, NaOBuᵗ (sodium tert-butoxide), in a solvent like toluene. chemspider.com These conditions facilitate the coupling of the amine with the bromopyridine to form the desired N-aryl bond. chemspider.com

Table 3: Representative Conditions for Buchwald-Hartwig Amination of a Bromopyridine

Reagent/ConditionDetailsReference
Substrate2-Bromo-6-methyl pyridine chemspider.com
Amine(+/-)-trans-1,2-diaminocyclohexane chemspider.com
Catalyst[Pd₂(dba)₃] chemspider.com
Ligand(±)-BINAP chemspider.com
BaseNaOBuᵗ chemspider.com
SolventToluene chemspider.com
Temperature80 °C chemspider.com
Yield60% chemspider.com

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org

In the context of this compound, the bromine atom at the 2-position serves as the leaving group, making it a suitable substrate for Sonogashira coupling reactions. This allows for the introduction of various alkyne-containing moieties at this position, leading to the synthesis of a diverse range of 2-alkynyl-5-(pyrrolidin-1-yl)pyridine derivatives. The general reaction conditions involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base, such as triethylamine (B128534) or pyrrolidine, which often also serves as the solvent. wikipedia.orgresearchgate.net

The reactivity of the C-Br bond in this compound is influenced by the electronic properties of the pyridine ring and the pyrrolidinyl substituent. The electron-donating nature of the pyrrolidinyl group at the 5-position can increase the electron density of the pyridine ring, potentially affecting the rate and efficiency of the coupling reaction.

Table 1: Representative Sonogashira Coupling Reaction

EntryAryl HalideAlkyneCatalystCo-catalystBaseSolventProduct
1This compoundPhenylacetylenePd(PPh₃)₄CuITriethylamineTriethylamine2-(Phenylethynyl)-5-(pyrrolidin-1-yl)pyridine

Stille Coupling and Negishi Coupling Applications

Stille Coupling

The Stille coupling reaction is a versatile cross-coupling method that forms a carbon-carbon bond between an organotin compound and an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. libretexts.org For this compound, the Stille coupling would involve its reaction with an organostannane (R-Sn(Alkyl)₃) in the presence of a palladium catalyst to yield 2-substituted-5-(pyrrolidin-1-yl)pyridines. wikipedia.org

Negishi Coupling

The Negishi coupling is another powerful palladium-catalyzed cross-coupling reaction that joins an organozinc compound with an organic halide or triflate. wikipedia.org This reaction is particularly useful for the formation of C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. wikipedia.orgcsbsju.edu In the case of this compound, it can be coupled with various organozinc reagents to introduce alkyl, aryl, or vinyl substituents at the 2-position. The reaction is typically carried out in the presence of a palladium catalyst, such as those based on Pd(0) or Pd(II) complexes. wikipedia.orgnih.gov Recent advancements have shown that photochemically enhanced Negishi couplings can be effective for challenging substrates. nih.gov

Table 2: Comparison of Stille and Negishi Coupling for this compound

Coupling ReactionOrganometallic ReagentCatalystKey Features
Stille CouplingOrganostannane (R-SnR'₃)Palladium ComplexTolerant of many functional groups; toxicity of tin reagents is a drawback. organic-chemistry.orglibretexts.org
Negishi CouplingOrganozinc (R-ZnX)Palladium or Nickel ComplexHigh reactivity and selectivity; sensitive to air and moisture. wikipedia.orgresearchgate.net

Mechanistic Studies of Oxidative Addition in Catalytic Cycles

The oxidative addition of the aryl bromide to the palladium(0) catalyst is a crucial and often rate-limiting step in many cross-coupling reactions. nih.govuwindsor.ca In this step, the palladium center inserts into the carbon-bromine bond of this compound, leading to a palladium(II) intermediate. The facility of this step is influenced by factors such as the electron density at the carbon atom bearing the bromine, the nature of the phosphine ligands on the palladium, and the solvent. nih.gov

Studies on related 2-bromopyridine systems have shown that the oxidative addition is a complex process. For instance, research on the oxidative addition of bromobenzene (B47551) to Pd(PᵗBu₃)₂ has revealed an unusual autocatalytic mechanism under certain conditions. nih.gov Furthermore, the use of visible light to generate a photoexcited palladium catalyst can facilitate the oxidative addition of alkyl bromides, suggesting potential for photochemical modifications of the catalytic cycle. d-nb.infonih.gov The electronic properties of the pyrrolidinyl group in this compound are expected to play a significant role in the kinetics of the oxidative addition step.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic compounds like pyridine. rsc.org This approach avoids the pre-functionalization often required in traditional cross-coupling reactions. For this compound, the remaining C-H bonds on the pyridine ring are potential sites for direct functionalization.

Regioselectivity in Direct C-H Functionalization of Substituted Pyridines

The regioselectivity of direct C-H functionalization on a substituted pyridine ring is governed by the electronic and steric effects of the existing substituents. nih.gov In this compound, the electron-donating pyrrolidinyl group and the electron-withdrawing (by induction) and sterically demanding bromo group will direct incoming electrophiles or organometallic reagents to specific positions. The inherent electronic properties of the pyridine ring, with its electron-deficient nature, also play a crucial role. nih.gov Generally, C-H functionalization of pyridines can be challenging due to their low reactivity and the coordinating ability of the nitrogen atom. rsc.orgnih.gov However, various catalytic systems have been developed to achieve high regioselectivity. For instance, in some palladium-catalyzed C-H arylations, the regioselectivity is dictated by a combination of electronic repulsion between the nitrogen lone pair and the C-Pd bond, and the acidity of the C-H bond. nih.gov

Photochemical C-H Functionalization

Photochemical methods, particularly those employing photoredox catalysis, have gained prominence for C-H functionalization. nih.govrsc.org These reactions can often proceed under mild conditions and offer unique reactivity patterns. For a substrate like this compound, photochemical C-H functionalization could potentially be used to introduce new substituents at the available C-H positions. Visible-light photoredox catalysis has been successfully applied to the C-H functionalization of various arenes and heterocycles, often involving radical intermediates. capes.gov.br

Ring Transformations and Cyclization Reactions

While this compound is primarily used as a building block in cross-coupling and functionalization reactions, the pyridine ring itself can potentially undergo transformations under specific conditions. Ring transformations of pyridines and pyrimidines have been observed in the presence of strong nucleophiles or under harsh reaction conditions, leading to the formation of other heterocyclic systems. wur.nlresearchgate.netwur.nl For example, certain substituted pyridines can be converted to pyrimidines. wur.nl

Furthermore, this compound can be a precursor in intramolecular cyclization reactions to construct fused ring systems. For instance, if a suitable nucleophilic group is introduced at the 2-position via a coupling reaction, it could potentially undergo an intramolecular cyclization with a C-H bond on the pyrrolidine ring or the pyridine ring itself, leading to novel polycyclic structures. The bromo and pyrrolidinyl substituents can be strategically utilized to direct such cyclizations. Additionally, donor-acceptor cyclopropanes have been shown to react with anilines to form pyrrolidin-2-ones, showcasing a synthetic route to related heterocyclic structures. nih.gov

Thorpe-Ziegler Cyclization in Pyrrolidinylpyridine Derivatives

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine, which upon subsequent acidic hydrolysis yields a cyclic ketone. researchgate.netbuchler-gmbh.comwikipedia.org This reaction is a powerful tool in organic synthesis for the formation of five- to eight-membered rings and larger macrocycles. chem-station.com While direct examples of the Thorpe-Ziegler cyclization on derivatives of this compound are not extensively documented in the literature, the principles of this reaction can be applied to hypothetical dinitrile derivatives to explore the synthesis of novel fused heterocyclic systems.

The key precursor for a Thorpe-Ziegler cyclization is a molecule bearing two nitrile functionalities. In the context of this compound, a suitable derivative would need to be synthesized, for instance, by introducing two cyanomethyl groups onto the pyridine ring or a side chain attached to it. The presence of the pyrrolidinyl group, an electron-donating substituent, would increase the electron density of the pyridine ring, which could influence the acidity of the α-hydrogens of the cyanomethyl groups and, consequently, the ease of enolate formation, a crucial step in the cyclization mechanism. acs.org

The general mechanism of the Thorpe-Ziegler reaction involves the deprotonation of an α-carbon to one of the nitrile groups by a strong base, forming a carbanion. This is followed by an intramolecular nucleophilic attack on the carbon atom of the second nitrile group, leading to the formation of a cyclic imine. Tautomerization then yields the more stable enamine. Subsequent hydrolysis of the enamine and imine functionalities leads to the formation of a cyclic ketone.

A plausible synthetic route to a fused pyridopyrimidine system from a derivative of this compound could be envisioned. For instance, if a dinitrile precursor were prepared where the nitrile groups are positioned to favor the formation of a six-membered ring, treatment with a suitable base such as sodium tert-butoxide could initiate the Thorpe-Ziegler cyclization. The resulting fused ring system would be a valuable scaffold for further chemical exploration.

Below are interactive data tables summarizing the reaction conditions and yields for the synthesis of fused pyridine systems and related Thorpe-Ziegler cyclizations based on available literature for analogous compounds.

Table 1: Synthesis of Fused Pyridine Derivatives

Precursor Reagents and Conditions Product Yield (%) Reference
Electron-rich amino heterocycles and Knoevenagel products Thiamine hydrochloride, H₂O, 90 °C Fused pyridine derivatives High nih.gov
Phenylazocyanothioacetamide and malononitrile Base Pyridinethione derivative - nih.gov
4-Methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile and arylidene malononitrile - Isoquinoline derivatives - nih.gov

Table 2: Examples of Thorpe-Ziegler and Related Cyclizations

Precursor Reagents and Conditions Product Yield (%) Reference
Dinitrile Strong base, then acidic hydrolysis Cyclic ketone - buchler-gmbh.comwikipedia.org
N-morpholin-1-yl acetyl derivatives Sodium tert-butoxide Condensed pyridin-2(1H)-one derivatives - -
Dicyanocyclopropanes Radical initiation Cyclic enaminonitriles - researchgate.net

The successful application of the Thorpe-Ziegler cyclization to derivatives of this compound would open up new avenues for the synthesis of complex, polycyclic nitrogen-containing heterocycles with potential applications in medicinal chemistry and materials science. Further research in this area is warranted to explore the full synthetic potential of this versatile chemical transformation.

Applications in Advanced Organic Synthesis and Materials Science

2-Bromo-5-(pyrrolidin-1-yl)pyridine as a Building Block for Complex Heterocycles

This compound serves as a key starting material for the construction of more intricate heterocyclic systems. The presence of the bromine atom at the 2-position of the pyridine (B92270) ring facilitates various cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are commonly employed to introduce new substituents at the 2-position. For instance, in a Suzuki coupling, this compound can react with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base to form a biaryl or heteroaryl-pyridine derivative. This method is highly efficient for creating complex scaffolds found in many biologically active compounds.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Heterocycle Synthesis

Reaction NameCoupling PartnerCatalystProduct Type
Suzuki CouplingAryl/Heteroaryl Boronic AcidPd(PPh₃)₄, Pd(OAc)₂Biaryl/Heteroaryl Pyridines
Stille CouplingOrganostannanePd(PPh₃)₄Aryl/Alkenyl Pyridines
Sonogashira CouplingTerminal AlkynePd(PPh₃)₂Cl₂, CuIAlkynyl Pyridines

Role in the Synthesis of Ligands for Transition Metal Catalysis

The pyridine nitrogen and the pyrrolidine (B122466) nitrogen in this compound can act as donor atoms, making it a suitable scaffold for the synthesis of ligands for transition metal catalysis. The bromo-substituent allows for the introduction of other coordinating groups, leading to the formation of bidentate or tridentate ligands.

For example, a Negishi coupling reaction between this compound and an organozinc reagent can be used to introduce a phosphine (B1218219) or another nitrogen-containing heterocycle at the 2-position. The resulting molecule can then chelate to a transition metal, such as palladium, rhodium, or iridium, to form a catalytically active complex. These complexes can be utilized in a variety of catalytic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.

Precursor for Advanced Materials with Specific Electronic Properties

The pyrrolidino group on the pyridine ring is an electron-donating group, which can impart interesting electronic properties to molecules containing this moiety. This makes this compound a promising precursor for the development of advanced materials with specific electronic and optical properties.

Development of Materials with Nonlinear Optical (NLO) Properties

Organic materials with nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. mdpi.com The NLO response of a molecule is often related to the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In derivatives of this compound, the pyrrolidino group can act as the electron donor. By introducing a suitable electron-accepting group at the 2-position via a cross-coupling reaction, a "push-pull" system can be created, which is a common design strategy for NLO chromophores.

The efficiency of these materials in applications such as second harmonic generation is dependent on their molecular hyperpolarizability. Theoretical studies on similar aminopyridine derivatives have shown that they can possess significant NLO properties. nih.govsigmaaldrich.com

Strategic Intermediate in the Construction of Functionalized Pyridine Derivatives

The reactivity of the bromine atom in this compound makes it a strategic intermediate for the synthesis of a wide array of functionalized pyridine derivatives. Besides the palladium-catalyzed cross-coupling reactions mentioned earlier, the bromine atom can be displaced through nucleophilic aromatic substitution or converted to an organometallic reagent.

For instance, treatment of this compound with a strong base like n-butyllithium can lead to a lithium-halogen exchange, generating a highly reactive 2-lithiopyridine species. This intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups at the 2-position, such as aldehydes, ketones, and carboxylic acids.

Furthermore, the Buchwald-Hartwig amination reaction provides a powerful tool for the synthesis of 2-aminopyridine derivatives from this compound. lookchem.com This reaction involves the palladium-catalyzed coupling of the bromopyridine with a primary or secondary amine.

This versatility has been exploited in the synthesis of kinase inhibitors, where the substituted pyridine core is a common structural motif. nih.govnih.goved.ac.uknih.govmdpi.com

Integration into Multicyclic and Fused Ring Systems

The functional handles on this compound also allow for its integration into multicyclic and fused ring systems. Intramolecular cyclization reactions of appropriately functionalized derivatives can lead to the formation of novel polycyclic heteroaromatic compounds.

For example, if a substituent introduced at the 2-position contains a reactive functional group, it can undergo a subsequent cyclization reaction with the pyridine nitrogen or another part of the molecule. This strategy is often used in the synthesis of complex natural products and other biologically active molecules. The synthesis of pyrido[2,3-d]pyrimidines, for instance, can be achieved through a cascade reaction involving a Buchwald-Hartwig cross-coupling followed by a cycloaddition.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 2-Bromo-5-(pyrrolidin-1-yl)pyridine, future research will likely focus on moving beyond traditional batch processes towards more sustainable alternatives.

Electrochemical Synthesis: A promising avenue lies in the electrochemical synthesis of pyridine (B92270) derivatives. rsc.orgresearchgate.netscitechdaily.com This approach offers a green alternative to conventional methods by minimizing the use of stoichiometric reagents and often proceeding under mild conditions. Future studies could explore the direct electrochemical amination of 2,5-dibromopyridine (B19318) with pyrrolidine (B122466), potentially mediated by electrochemically generated catalysts.

Metal-Free Cascade Reactions: The development of metal-free cascade reactions for the synthesis of highly functionalized pyridines represents another significant frontier. acs.orgnih.gov Researchers could investigate one-pot procedures that construct the substituted pyridine ring system from acyclic precursors, thereby avoiding the bromination and subsequent amination steps. Such a strategy would improve atom economy and reduce waste.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch methods, including enhanced safety, scalability, and precise control over reaction parameters. The application of flow chemistry to the synthesis of this compound could lead to higher yields and purity, with reduced reaction times. tandfonline.com

Sustainable Catalysis: The use of earth-abundant metal catalysts or organocatalysts for the synthesis of pyrrolidine-containing compounds is a growing area of interest. rsc.org Future work could focus on developing catalytic systems that are recyclable and operate under mild, environmentally friendly conditions.

Exploration of Underexplored Reactivity Pathways

While the bromo substituent at the 2-position is known to participate in cross-coupling reactions, a vast expanse of its reactivity remains to be charted.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of a wide range of chemical bonds under mild conditions. acs.orgnih.gov The application of photoredox catalysis to this compound could unlock novel transformations, such as direct C-H functionalization at other positions on the pyridine ring or the pyrrolidine moiety. The generation of radical intermediates under photocatalytic conditions could lead to unprecedented reactivity patterns.

Electrochemical Pyridinylation: Asymmetric allylic 4-pyridinylation reactions have been achieved using electrochemical methods. nih.gov Future research could adapt this strategy to explore the electrochemical coupling of this compound with various nucleophiles, offering a new disconnection for the synthesis of complex molecules.

C-H Activation: The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. While challenging, the development of catalytic systems capable of selectively activating C-H bonds on the pyridine or pyrrolidine rings of this compound would open up new avenues for derivatization and the synthesis of novel compounds.

Advanced Spectroscopic Characterization of Reaction Intermediates

A detailed understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The direct observation and characterization of transient intermediates in reactions involving this compound is a key area for future investigation.

In-situ Spectroscopic Techniques: Techniques such as in-situ Surface-Enhanced Raman Scattering (SERS) and rapid-injection NMR spectroscopy can provide real-time information about the species present in a reaction mixture. nih.gov Applying these methods to palladium-catalyzed cross-coupling reactions of this compound could allow for the direct observation of key catalytic intermediates, such as oxidative addition complexes and reductive elimination precursors.

Cryogenic NMR Spectroscopy: The stabilization and characterization of highly reactive organometallic intermediates can often be achieved at low temperatures. Cryo-NMR studies could be employed to trap and structurally elucidate transient palladium-pyridine complexes formed during cross-coupling reactions, providing invaluable mechanistic insights.

Mass Spectrometry Techniques: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting and characterizing charged intermediates in catalytic cycles. acs.orgrsc.org This technique could be used to identify and study the palladium(I) dimers and other catalytic species involved in Buchwald-Hartwig amination reactions utilizing this compound as a substrate.

Computational Design and Prediction of Novel Derivatives

Computational chemistry offers a powerful toolkit for the rational design of new molecules with tailored properties and for predicting their reactivity.

Density Functional Theory (DFT) Modeling: DFT calculations can be employed to predict the geometric and electronic properties of novel derivatives of this compound. nih.govacs.orgyoutube.com By modeling transition states, computational studies can provide insights into reaction mechanisms and predict the regioselectivity of various transformations. This predictive power can guide experimental efforts towards the most promising synthetic targets.

In Silico Screening: Computational screening of virtual libraries of this compound derivatives can accelerate the discovery of molecules with desired properties for applications in materials science. nih.gov For instance, molecules with specific electronic properties suitable for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) can be identified prior to their synthesis.

Applications in Emerging Fields of Organic Materials and Supramolecular Chemistry

The unique electronic and structural features of this compound make it an attractive scaffold for the development of novel functional materials.

Organic Electronics: Pyridine-containing molecules have shown promise as components of hole-transporting materials for OLEDs. acs.org The ability to functionalize this compound at the bromo position allows for the synthesis of a wide range of derivatives with tunable electronic properties. Future research could focus on incorporating this moiety into larger conjugated systems for applications in organic electronics. Pyridine-incorporated polyfluorene derivatives have also been explored as cathode interface layers in organic solar cells. acs.org

Supramolecular Chemistry and Self-Assembly: Halogen bonding is a recognized tool in crystal engineering and supramolecular chemistry. rsc.orgrsc.org The bromine atom in this compound can act as a halogen bond donor, directing the self-assembly of the molecule into well-defined supramolecular architectures. arxiv.org Furthermore, the pyridine nitrogen can participate in hydrogen bonding or coordination to metal centers, offering multiple handles for the construction of complex, functional superstructures. The irradiation of pyridine-terminated self-assembled monolayers has also been shown to induce cross-linking, suggesting potential applications in surface patterning. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-5-(pyrrolidin-1-yl)pyridine, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via Suzuki cross-coupling between bromo-substituted pyridine derivatives and boronic acids (e.g., pyrrolidin-1-ylboronic acid). Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) are critical for yield optimization. Solvent choice (e.g., acetonitrile or DMF) and temperature control (80–100°C) influence reaction efficiency .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Post-reaction purification often requires column chromatography with gradient elution (hexane/ethyl acetate) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., bromine at C2, pyrrolidine at C5) using ¹H and ¹³C NMR. Look for characteristic shifts: pyridine protons (~8.5 ppm) and pyrrolidine protons (1.5–3.5 ppm) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond angles and torsional strain .

Q. What are the primary chemical reactivity pathways for this compound?

  • Substitution Reactions : The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols under basic conditions (e.g., KOH/EtOH). Pyrrolidine’s nitrogen can participate in alkylation or acylation .
  • Catalytic Applications : Acts as a ligand in Pd-catalyzed cross-coupling reactions due to its electron-rich pyridine core .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bond lengths or angles for this compound?

  • Data Analysis : Use SHELXL for high-resolution refinement. Compare experimental bond lengths (e.g., C-Br: ~1.89 Å) with theoretical DFT calculations. Discrepancies may arise from crystal packing effects or solvent inclusion .
  • Case Study : A 2025 study resolved torsional strain in pyrrolidine-pyridine systems via twinned data refinement, achieving R-factor < 0.05 .

Q. What mechanistic insights explain its biological activity in neurological pathways?

  • Hypothesis : The pyrrolidine moiety mimics endogenous neurotransmitters (e.g., dopamine), while bromine enhances lipophilicity for blood-brain barrier penetration .
  • Experimental Validation :

  • In Vitro Assays : Measure receptor binding affinity (e.g., dopamine D2 receptors) via competitive radioligand assays.
  • MD Simulations : Model interactions with receptor active sites using AMBER or GROMACS .

Q. How do solvent polarity and temperature affect regioselectivity in its reactions?

  • Case Example : In SNAr reactions, polar aprotic solvents (DMF) favor bromine substitution, while nonpolar solvents (toluene) stabilize intermediates. Higher temperatures (100°C) accelerate kinetics but may degrade thermally sensitive products .
  • Data Interpretation : Plot reaction yield vs. solvent polarity index (e.g., Snyder’s) to identify optimal conditions .

Data Contradiction & Troubleshooting

Q. How to address inconsistent biological activity data across studies?

  • Root Causes : Variability in assay conditions (e.g., cell lines, incubation time) or impurities in synthesized batches.
  • Mitigation :

  • Validate compound purity via LC-MS (>95%).
  • Standardize biological assays (e.g., NIH/3T3 cells for cytotoxicity) .

Q. Why do computational models sometimes fail to predict this compound’s reactivity?

  • Limitations : DFT methods may underestimate steric effects from pyrrolidine’s chair conformation or solvation dynamics.
  • Solution : Incorporate explicit solvent models (e.g., COSMO-RS) and refine torsional parameters .

Methodological Resources

  • Structural Refinement : SHELXL (open-source) for high-resolution crystallography .
  • Synthetic Protocols : PubChem (CID: 690264-84-7) for validated reaction pathways .
  • Biological Assays : NIH Assay Guidance Manual for standardized protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.